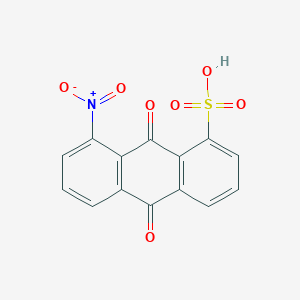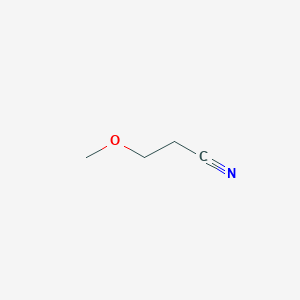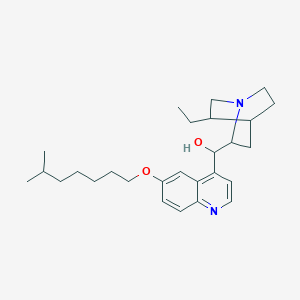![molecular formula C30H14 B090524 Dibenzo[bc,ef]coronene CAS No. 190-31-8](/img/structure/B90524.png)
Dibenzo[bc,ef]coronene
Overview
Description
Dibenzo[bc,ef]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₄. It is composed of multiple fused benzene rings, forming a large, planar, and highly conjugated structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[bc,ef]coronene can be synthesized through several methods, including:
Cyclodehydrogenation: This method involves the cyclodehydrogenation of suitable precursors, such as polyphenylene dendrimers, under high-temperature conditions.
Aromatic Coupling: Another approach involves the coupling of aromatic compounds using transition metal catalysts.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic chemistry and material science may lead to more efficient production methods in the future .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens (bromine, chlorine), catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Quinones, oxygenated derivatives.
Reduction: Partially hydrogenated products.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Dibenzo[bc,ef]coronene has a wide range of applications in scientific research, including:
Material Science: Due to its stable and conjugated structure, this compound is investigated for use in organic semiconductors, light-emitting diodes, and photovoltaic cells.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives, including their interactions with biological macromolecules.
Mechanism of Action
The mechanism by which dibenzo[bc,ef]coronene exerts its effects is primarily related to its electronic structure. The compound’s planar and conjugated nature allows for efficient electron delocalization, which can influence its reactivity and interactions with other molecules. In biological systems, this compound may interact with DNA, proteins, and other macromolecules through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Coronene (C₂₄H₁₂): A smaller polycyclic aromatic hydrocarbon with a similar planar structure but fewer fused benzene rings.
Circumcoronene (C₆₀H₂₀): A larger polycyclic aromatic hydrocarbon with more extensive conjugation and a larger planar structure.
Dinaphtho[8,1,2abc;2’,1’,8’klm]coronene (C₃₆H₁₆): An isomeric compound with a different arrangement of fused benzene rings.
Uniqueness of Dibenzo[bc,ef]coronene: this compound is unique due to its specific arrangement of benzene rings, which imparts distinct electronic properties and reactivity.
Properties
IUPAC Name |
nonacyclo[16.12.0.02,15.03,12.04,29.05,10.06,27.021,30.023,28]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H14/c1-3-17-13-19-11-9-15-7-8-16-10-12-20-14-18-4-2-6-22-21(5-1)23(17)29-27(19)25(15)26(16)28(20)30(29)24(18)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKYYLDAVMMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C4C5=C(C=CC6=C5C7=C(C=C6)C=C8C=CC=C9C8=C7C4=C2C9=C1)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172448 | |
| Record name | Dibenzo(bc,ef)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-31-8 | |
| Record name | Dibenzo(bc,ef)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(bc,ef)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)


![10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione](/img/structure/B90506.png)







